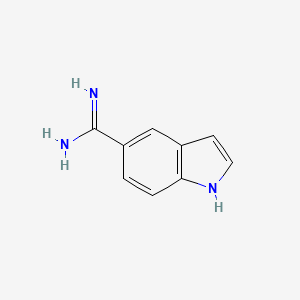

1H-吲哚-5-甲酰胺

描述

Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-5-carboximidamide, typically involves condensation reactions, C-C and C-N coupling, and reductions. For example, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with specific reagents in ethanol can lead to the formation of desired indole derivatives in good yield. These processes are characterized using spectroscopic and thermal tools, and the structures are often confirmed through X-ray crystal diffraction (Barakat et al., 2017). Various synthetic procedures have been developed for the preparation of indole derivatives, highlighting the versatility of indole chemistry (El-Sawy et al., 2017).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 1H-Indole-5-carboximidamide, is often analyzed through spectroscopic methods, crystallography, and computational studies. Hirshfeld surface analysis and Density Functional Theory (DFT) are utilized to understand the intermolecular interactions, molecular geometry, and electronic properties. These analyses reveal the presence of several short intermolecular connections and evaluate atom-to-atom interaction percentages, providing insights into the molecule's stability and reactivity (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, such as C-H activation, cyclocondensation, and selective coupling, leading to the synthesis of complex heterocyclic systems. These reactions are facilitated by catalysts like Rh(III), highlighting the compound's ability to undergo transformation into biologically relevant structures (Zhang et al., 2014). The selectivity and efficiency of these reactions underscore the compound's chemical versatility.

Physical Properties Analysis

The physical properties of indole derivatives are influenced by their molecular structure. Spectroscopic studies, including NMR and IR, provide valuable information on the compound's stability and molecular interactions. Thermal analysis indicates good stability up to certain temperatures, making these compounds suitable for various applications (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 1H-Indole-5-carboximidamide are characterized by its reactivity in synthesis reactions, ability to form stable heterocyclic compounds, and participation in catalyzed reactions. The compound's electronic and geometric configurations, determined through computational studies, play a crucial role in its reactivity and stability, providing a foundation for its application in organic synthesis (Zhang et al., 2014).

科学研究应用

表征和合成

表征技术: 1H-吲哚-5-甲酰胺和相关化合物(如吲哚-5-羧酸三聚体)已使用 1H NMR 光谱表征。使用一系列一维和二维 NMR 技术对这些化合物的 1H 光谱进行了详细分析,揭示了它们在不同溶剂和温度下的分子结构和行为 (Mackintosh、Mount 和 Reed,1994)。

合成技术: 已经开发出一种使用 Rh(III) 催化的吲哚 C-H 活化/环化合成杂环的策略,包括 1H-吲哚-5-甲酰胺衍生物。这种方法促进了各种稠合杂环的产生,突出了该化合物在多种合成路线中的效用 (Zhang、Zheng 和 Cui,2014)。

化学功能和应用

化学功能的优化: 已经进行研究以了解与 1H-吲哚-5-甲酰胺密切相关的吲哚-2-甲酰胺的关键结构要求,用于变构调节。这包括检查各种化学基团和链长对结合亲和力和协同性的影响,这对于开发有效的调节剂至关重要 (Khurana 等人,2014)。

分子对接和生物学预测: 分子对接和吲哚衍生物的生物学预测(例如 5-甲氧基-1-[(5-甲氧基-1H-吲哚-2-基)甲基]-1H-吲哚)的研究,提供了对这些化合物的生物活性和潜在应用的见解。这包括光谱研究和理论分析,以了解其优化的几何结构和分子相互作用 (Haress 等人,2016)。

分子相互作用和分析

晶体结构和分子相互作用: 侧重于 1H-吲哚衍生物(如 5-((5-溴-1H-吲哚-3-基)亚甲基)-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮吲哚)的晶体结构和分子间相互作用的研究,有助于了解这些化合物的分子排列和稳定性。这包括使用 X 射线衍射、Hirshfeld 表面和热分析进行分析 (Barakat 等人,2017)。

合成和光谱分析: N-(2-(2-(4-氯苯氧基)乙酰胺)苯基)-1H-吲哚-2-甲酰胺的合成证明了 1H-吲哚衍生物在创造具有潜在治疗应用的化合物方面的多功能性。这包括详细的光谱分析和 X 射线晶体学,以了解它们的分子结构 (Al-Ostoot 等人,2019)。

安全和危害

作用机制

Target of Action

The primary target of 1H-Indole-5-carboximidamide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1H-Indole-5-carboximidamide.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-Indole-5-carboximidamide may influence a broad range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that 1H-Indole-5-carboximidamide could have diverse effects at the molecular and cellular levels.

属性

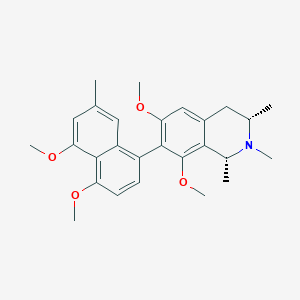

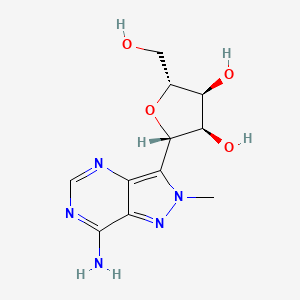

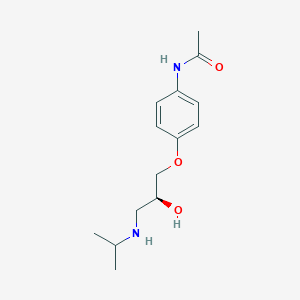

IUPAC Name |

1H-indole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUPWONEWDTPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71889-75-3 | |

| Record name | 5-Amidinoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)